
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide, also known as FPA, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. FPA is a small molecule that is synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor and neuroprotective effects, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in a range of diseases. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has also been shown to have a low toxicity profile, making it a promising candidate for use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is its potent anti-tumor activity, which has been demonstrated in multiple studies. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have a low toxicity profile, making it a promising candidate for use in drug development. However, one limitation of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is its complex synthesis process, which may make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide and its potential applications in various fields of scientific research.
Orientations Futures
There are several potential future directions for research on (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide. One area of focus could be the development of new drug therapies based on (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide and its potential applications in other areas of scientific research, such as inflammation and oxidative stress. Finally, efforts should be made to optimize the synthesis process for (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide to enable large-scale production and commercialization.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide involves several steps, including the reaction of furan-2-carbaldehyde with 2-(furan-2-yl)pyridine to form an intermediate compound, which is then reacted with acryloyl chloride to produce the final product. The synthesis of (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been widely studied for its potential applications in various fields of scientific research. One of the most promising areas of application for (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is in the development of new drugs and therapies for the treatment of a range of diseases, including cancer, diabetes, and neurodegenerative disorders. (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for use in cancer treatment. Additionally, (E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMHSFCGOXGJJF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


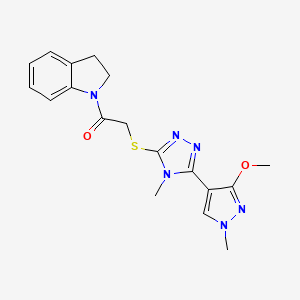
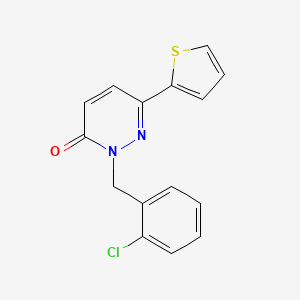
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)
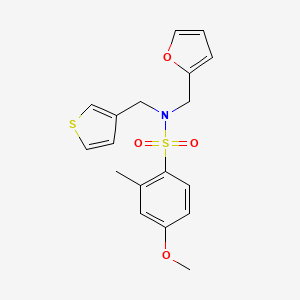


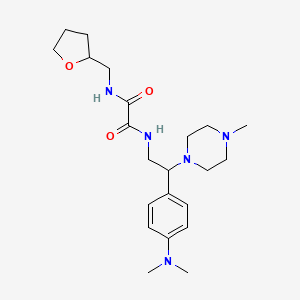
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
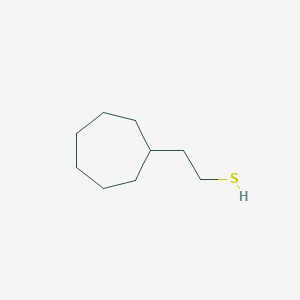
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)